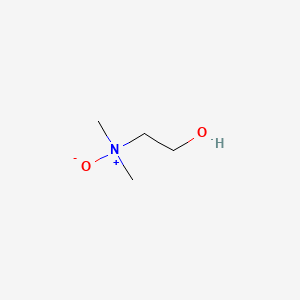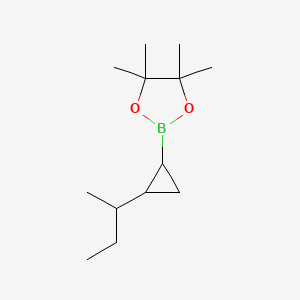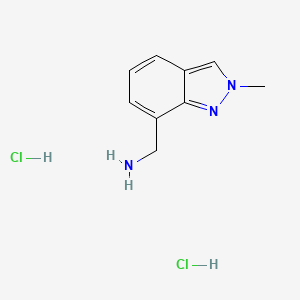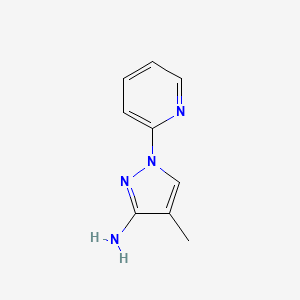
4-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridinyl group. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often involve the use of solvents such as toluene and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
4-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-tubercular, antileishmanial, and antimalarial activities
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and antiparasitic activities .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and have similar pharmacological properties.
Imidazo[1,2-a]pyridines: These compounds also feature a pyridinyl group and are known for their medicinal applications.
Uniqueness
4-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridinyl group makes it a versatile scaffold for the development of new therapeutic agents.
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
4-methyl-1-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-7-6-13(12-9(7)10)8-4-2-3-5-11-8/h2-6H,1H3,(H2,10,12) |
InChIキー |
VGCMJVATGFLLQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




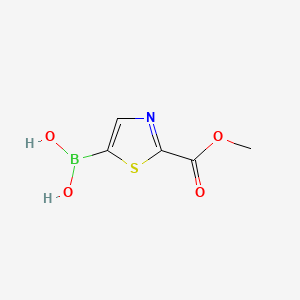
![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)

![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
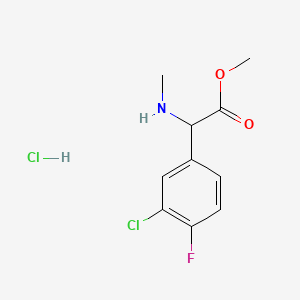

![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
